molecular formula C12H8BrN3OS3 B13127732 5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

5-((7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one

Cat. No.: B13127732
M. Wt: 386.3 g/mol
InChI Key: LCJUZMGEZFRMQJ-YVMONPNESA-N
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Description

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- is a heterocyclic compound that features a thiazolidinone core with a benzothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- typically involves the condensation of 4-thiazolidinone derivatives with benzothiadiazole aldehydes. The reaction is often carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole moiety can be reduced to form dihydro derivatives.

    Substitution: The bromine atom on the benzothiadiazole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of benzothiadiazole.

    Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiazolidinone,5-[(7-bromo-2,1,3-benzothiadiazol-4-yl)methylene]-3-ethyl-2-thioxo- involves interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Benzothiadiazole Derivatives: Compounds with the benzothiadiazole moiety but different functional groups.

Properties

Molecular Formula

C12H8BrN3OS3

Molecular Weight

386.3 g/mol

IUPAC Name

(5Z)-5-[(4-bromo-2,1,3-benzothiadiazol-7-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H8BrN3OS3/c1-2-16-11(17)8(19-12(16)18)5-6-3-4-7(13)10-9(6)14-20-15-10/h3-5H,2H2,1H3/b8-5-

InChI Key

LCJUZMGEZFRMQJ-YVMONPNESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(C3=NSN=C23)Br)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C3=NSN=C23)Br)SC1=S

Origin of Product

United States

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